molecular formula C19H19BrN2O4 B4595806 methyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate

methyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate

Cat. No.: B4595806
M. Wt: 419.3 g/mol
InChI Key: QKFZDGFHYPQRRW-UHFFFAOYSA-N
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Description

Methyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate is a useful research compound. Its molecular formula is C19H19BrN2O4 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.05282 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Research into similar compounds focuses on the synthesis and modification of benzoyl derivatives and their applications in creating pharmacologically active molecules. For example, the synthesis of bromomethyl compounds and their reactions with various amines, including morpholine, has been studied to produce tertiary amines or substituted 2-hydroxyethylamines, indicating a methodological approach to designing compounds with potential pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971).

Antimicrobial Activities

Derivatives of structurally similar compounds have been synthesized and screened for antimicrobial activities, showcasing the potential for these compounds to serve as the basis for developing new antimicrobial agents. For instance, novel 1,2,4-triazole derivatives, including those synthesized using morpholine, exhibited moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer and Antitumor Activities

Research on compounds with bromobenzoyl groups and morpholine has led to the discovery of intermediates crucial for the synthesis of anticancer drugs. For example, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate highlights the role of such compounds in developing inhibitors for thymidylate synthase, an enzyme target in cancer therapy (Cao Sheng-li, 2004).

Bioactive Compound Synthesis

The synthesis of bioactive compounds involving the use of morpholine or similar amines has been explored to produce derivatives with potential biological activities. For instance, the synthesis of ferrocenoylbenzamides from aminolysis of ferrocene-containing compounds with morpholine underlines the approach towards creating organometallic compounds with bioactivity, including antitumor properties (Simenel et al., 2008).

Properties

IUPAC Name

methyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-25-19(24)15-12-13(6-7-17(15)22-8-10-26-11-9-22)21-18(23)14-4-2-3-5-16(14)20/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZDGFHYPQRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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